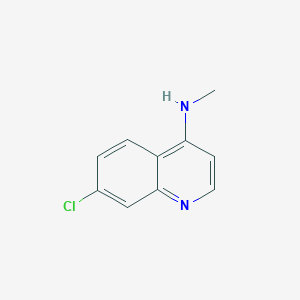

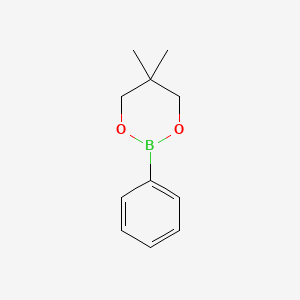

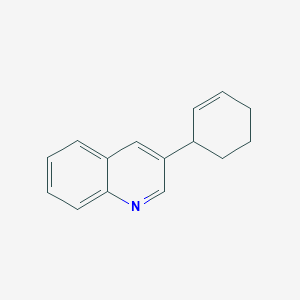

3-(2-Cyclohexenyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The quinoline ring system is an aromatic nitrogen-containing heterocyclic compound. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, they can undergo substitution reactions at different positions in the ring . A novel method for the synthesis of 3-(2-quinolyl) chromones through a tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides has been developed .Applications De Recherche Scientifique

Synthetic Methods and Structural Analysis Quinoline derivatives, including those related to 3-(2-Cyclohexenyl)quinoline, have been the subject of extensive studies due to their significant biological and nonlinear optical (NLO) properties. Recent advancements include the synthesis of novel arylated quinolines through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. These synthesized compounds were explored for their electronic and NLO properties, revealing their potential in technology-related applications due to their chemical hardness, kinetic stability, and electron-donating capabilities (Khalid et al., 2019).

Materials Science and Catalysis Research has also focused on the development of materials and catalysts for synthetic chemistry. For instance, perlite–SO3H nanoparticles were used to synthesize N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives under ultrasound irradiation, showcasing an efficient, green synthetic method that aligns with the principles of green chemistry due to its recovery and reusability of catalyst (Rouhani & Ramazani, 2018).

Pharmacological Potential While explicit connections to 3-(2-Cyclohexenyl)quinoline were not made in the context of pharmacology within the provided research, it's worth noting the broad interest in quinoline derivatives for their pharmacological potential. Quinoline and its analogs have been evaluated for their anticancer activities, mechanisms of action, and structure-activity relationships, demonstrating effective inhibition against various cancer drug targets (Solomon & Lee, 2011).

Agricultural Applications Additionally, quinoxalines, a closely related chemical family, have been synthesized and tested for their pesticidal activities. These studies have shown that some quinoxaline derivatives possess herbicidal, fungicidal, and insecticidal activities, indicating their potential use in agricultural applications (Liu et al., 2020).

Mécanisme D'action

Target of Action

3-(2-Cyclohexenyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines primarily target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

Quinolines generally interact with their targets by stabilizing a covalent enzyme-dna complex in which the dna is cleaved in both strands . This interaction disrupts the normal functioning of the enzymes, leading to inhibition of bacterial DNA synthesis and ultimately cell death .

Biochemical Pathways

Quinolines are known to interfere with the dna supercoiling process, a critical step in dna replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, quinolines disrupt the supercoiling process, leading to inhibition of bacterial growth .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(2-Cyclohexenyl)quinoline may also exhibit good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its structural similarity to other quinolines, it is likely to exhibit antimicrobial activity by causing bacterial cell death through the inhibition of dna replication .

Action Environment

The action of 3-(2-Cyclohexenyl)quinoline, like other quinolines, can be influenced by various environmental factors. For instance, the presence of metal ions can affect the activity and selectivity of quinoline derivatives . Additionally, the pH, temperature, and presence of other compounds can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This highlights the need for the development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods .

Propriétés

IUPAC Name |

3-cyclohex-2-en-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYHMYVTIXYATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyclohexenyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)